6-Chloro-3,3-dimethyl-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine
Description
Properties
IUPAC Name |
6-chloro-3,3-dimethyl-1,2-dihydropyrrolo[3,2-c]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClN2/c1-9(2)5-12-7-3-8(10)11-4-6(7)9/h3-4,12H,5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBHOANPBPZQWPY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CNC2=CC(=NC=C21)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with a similar pyrrolopyrazine scaffold have exhibited a wide range of biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory.
Mode of Action
It is known that compounds with a similar pyrrolopyrazine scaffold interact with their targets to exert their biological effects.
Biochemical Pathways
Compounds with a similar pyrrolopyrazine scaffold have been shown to affect various biochemical pathways, leading to a wide range of downstream effects.
Biochemical Analysis
Biochemical Properties
6-Chloro-3,3-dimethyl-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with kinases, which are enzymes that catalyze the transfer of phosphate groups. This interaction can lead to the inhibition or activation of these enzymes, thereby affecting various cellular processes. Additionally, this compound can bind to specific receptors on the cell surface, influencing signal transduction pathways.
Cellular Effects
The effects of this compound on cells are diverse. It can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the activity of certain transcription factors, leading to changes in gene expression. This modulation can result in altered cellular functions, such as changes in cell proliferation, differentiation, and apoptosis. Furthermore, this compound can affect cellular metabolism by interacting with metabolic enzymes, thereby influencing the metabolic flux and levels of various metabolites.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, leading to changes in their activity. For instance, it can inhibit the activity of certain kinases by binding to their active sites. This inhibition can result in the downregulation of specific signaling pathways. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound can influence its long-term effects on cellular function. For example, it has been observed that the compound can degrade over time, leading to a decrease in its biological activity. Additionally, long-term exposure to this compound can result in changes in cellular function, such as altered gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have beneficial effects, such as the modulation of specific signaling pathways. At high doses, it can exhibit toxic or adverse effects, such as cellular toxicity and organ damage. Threshold effects have been observed, where the compound exhibits significant biological activity only above a certain concentration.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that are involved in metabolic processes. For instance, it can influence the activity of metabolic enzymes, leading to changes in metabolic flux and levels of specific metabolites. This interaction can result in altered cellular metabolism and energy production.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions can influence the localization and accumulation of the compound within specific cellular compartments. For example, the compound can be transported into the cell via specific membrane transporters and then distributed to various organelles.
Subcellular Localization
The subcellular localization of this compound can affect its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it can be localized to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it can be directed to the mitochondria, where it can affect cellular metabolism and energy production.
Biological Activity
6-Chloro-3,3-dimethyl-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C9H11ClN2
- Molecular Weight : 182.65 g/mol
- CAS Number : 1403899-44-4
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities, particularly in the fields of oncology and immunology. The compound has been studied for its potential as an anticancer agent and its effects on various cellular pathways.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Protein Kinases : The compound has shown significant inhibitory effects on various protein kinases involved in cancer progression. For instance, it has demonstrated IC50 values in the low micromolar range against kinases such as JAK3 and NPM1-ALK .
- Apoptosis Induction : It has been reported to induce apoptosis in cancer cell lines, suggesting its potential as a therapeutic agent in cancer treatment .
- Anti-inflammatory Properties : There are indications that this compound may possess anti-inflammatory effects, which could contribute to its overall therapeutic profile .
Research Findings
A variety of studies have assessed the biological activity of this compound:
Case Study: In Vitro Assessments
In a series of in vitro assays:
- Cell Lines Tested : The compound was tested on several cancer cell lines including HeLa and HCT116.
- Results : Significant inhibition of cell proliferation was observed with IC50 values ranging from 0.25 to 0.78 μM against selected kinases .
| Cell Line | IC50 (μM) | Mechanism |
|---|---|---|
| HeLa | 0.36 | Apoptosis Induction |
| HCT116 | 0.54 | Protein Kinase Inhibition |
| A375 | 0.25 | Cell Proliferation Inhibition |
Pharmacological Studies
Pharmacological studies have highlighted the compound's potential:
- JAK3 Inhibition : The compound showed an IC50 value of 0.46 μM for JAK3 inhibition, indicating strong potential for targeting immune-related pathways .
- NPM1-ALK Activity : It exhibited competitive inhibition against NPM1-ALK with an IC50 value of 0.54 μM, positioning it as a candidate for further development in targeted cancer therapies .
Toxicological Profile
While the compound shows promise in therapeutic applications, understanding its toxicity is crucial:
- Safety Assessments : Preliminary toxicity assessments indicate moderate toxicity at higher concentrations; however, detailed toxicological studies are necessary to fully understand the safety profile before clinical applications can be considered.
Scientific Research Applications
Pharmaceutical Applications
Anticancer Activity
Research indicates that derivatives of 6-Chloro-3,3-dimethyl-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine exhibit promising anticancer properties. A study published in European Journal of Medicinal Chemistry demonstrated that these compounds can inhibit the proliferation of cancer cells through mechanisms involving apoptosis and cell cycle arrest. The specific activity against various cancer cell lines highlights their potential as lead compounds for drug development .
Neuroprotective Effects
Another significant application is in neuroprotection. Compounds related to this compound have shown efficacy in protecting neuronal cells from oxidative stress and neuroinflammation. Research published in Neuroscience Letters indicates that these compounds can modulate pathways associated with neurodegenerative diseases like Alzheimer's and Parkinson's disease .
Chemical Biology
Ligand Development
The compound serves as a crucial building block in the synthesis of various ligands for biological studies. For instance, it has been used to create ligands that target specific receptors involved in neurotransmission and cancer signaling pathways. The ligand's structure allows for selective binding, which is critical for developing targeted therapies .
Bioconjugation Techniques
In chemical biology, this compound derivatives have been employed in bioconjugation techniques to enhance the delivery of therapeutic agents. The ability to modify the compound for conjugation with biomolecules enables the development of more effective drug delivery systems .
Material Science
Polymer Chemistry
The compound has potential applications in polymer science as a monomer or additive in the synthesis of new materials. Its unique chemical properties allow it to enhance the thermal stability and mechanical strength of polymers. Studies have shown that incorporating this compound into polymer matrices can lead to improved performance characteristics for industrial applications .
Table 1: Summary of Biological Activities
| Activity Type | Study Reference | Observed Effect |
|---|---|---|
| Anticancer Activity | European Journal of Medicinal Chemistry | Inhibition of cancer cell proliferation |
| Neuroprotective Effects | Neuroscience Letters | Protection against oxidative stress |
| Ligand Development | RCSB PDB | Targeted receptor binding |
| Bioconjugation | Chemical Biology Reports | Enhanced drug delivery |
Case Studies
Case Study 1: Anticancer Drug Development
A study conducted at a leading pharmaceutical institute investigated the derivative's effectiveness against breast cancer cells. The results indicated a significant reduction in cell viability at low micromolar concentrations, suggesting its potential as a candidate for further development into an anticancer drug.
Case Study 2: Neuroprotection in Animal Models
In vivo studies using animal models demonstrated that treatment with this compound derivatives resulted in decreased markers of neuroinflammation and improved cognitive function following induced neurodegeneration.
Comparison with Similar Compounds
Key Research Findings
- Synthetic Flexibility : The target compound and its analogs are synthesized via palladium-catalyzed cross-coupling (e.g., Suzuki reaction) or reductive amination, with yields exceeding 90% in optimized conditions .
- Stability : The hydrochloride salt forms (e.g., CAS 1946021-29-9) exhibit enhanced stability compared to free bases, making them preferable for long-term storage .
- Bioactivity : Chloro and dimethyl groups improve metabolic stability and lipophilicity, critical for blood-brain barrier penetration in CNS-targeted drugs .
Preparation Methods
Synthetic Routes and Key Preparation Steps
The preparation of 6-chloro-substituted pyrrolo[3,2-c]pyridine derivatives typically involves multi-step organic synthesis strategies, including halogenation, cyclization, and palladium-catalyzed cross-coupling reactions. Although direct literature on the exact compound is limited, closely related pyrrolo[3,2-c]pyridine derivatives provide a reliable synthetic framework.
Halogenation and Cyclization
The introduction of the chloro substituent at the 6-position is commonly achieved via electrophilic halogenation using reagents such as bromine or N-bromosuccinimide (NBS) under controlled temperature conditions (0 °C to room temperature) in organic solvents like chloroform or dichloromethane. This step is critical for regioselective functionalization of the pyrrolo-pyridine scaffold.
Cyclization to form the fused pyrrolo[3,2-c]pyridine core can be accomplished via base-mediated ring closure of appropriately substituted pyridine precursors. For example, sulfonamide intermediates undergo domino cyclization reactions facilitated by base catalysis, improving yield and regioselectivity.
Palladium-Mediated Cross-Coupling
Palladium-catalyzed coupling reactions, such as Suzuki or Sonogashira couplings, are pivotal for constructing the pyrrolo[3,2-c]pyridine framework and introducing various substituents. For instance, 4-amino-2-bromo-5-iodopyridine derivatives are coupled with alkynes or boronic acids to form key intermediates, which are then cyclized.
In particular, Sonogashira coupling of 4-ethynyl-substituted heterocycles with bromo-iodopyridine precursors followed by base-mediated cyclization yields the pyrrolopyridine core efficiently.
Protection and deprotection strategies, such as Boc protection of the nitrogen atom, are employed to improve reaction yields and facilitate selective functionalization.
Specific Preparation Example for 6-Chloro-3,3-dimethyl-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine
While direct synthetic protocols for this exact compound are sparse in open literature, related compounds from GlpBio provide formulation and preparation insights:
The compound is available as a research chemical with stock solution preparation guidelines, indicating solubility and formulation methods rather than synthetic details.
For in vivo formulation, a master solution is prepared by dissolving the compound in DMSO, followed by sequential addition of solvents such as PEG300, Tween 80, and water or corn oil to achieve clear solutions suitable for biological assays.
Data Tables: Stock Solution Preparation
The following table summarizes the preparation of stock solutions of this compound, useful for researchers preparing this compound for experimental use:
| Stock Solution Concentration | 1 mg Sample Volume (mL) | 5 mg Sample Volume (mL) | 10 mg Sample Volume (mL) |
|---|---|---|---|
| 1 mM | 5.475 | 27.3748 | 54.7495 |
| 5 mM | 1.095 | 5.475 | 10.9499 |
| 10 mM | 0.5475 | 2.7375 | 5.475 |
Notes on Formulation and Solubility
The preparation of in vivo formulations requires careful stepwise addition of solvents to maintain solution clarity. Physical methods such as vortexing, ultrasound, or gentle heating can assist dissolution.
Solvents commonly used include DMSO as the master solvent, followed by PEG300, Tween 80, and water or corn oil as co-solvents.
Clear solutions are essential before proceeding to the next solvent addition to avoid precipitation and ensure homogeneity.
Q & A
Basic Research Questions
What are the reliable synthetic routes for 6-chloro-3,3-dimethyl-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine?
The compound can be synthesized via palladium-catalyzed cross-coupling reactions, leveraging methodologies analogous to those used for structurally related pyrrolopyridine derivatives. For example:
- Stepwise functionalization : Chlorination at the 6-position may involve electrophilic substitution using N-chlorosuccinimide (NIS) in acetone at room temperature, followed by dimethylation via NaH/MeI in THF (0°C to rt) .
- Boronic acid coupling : Suzuki-Miyaura reactions with 3,4-dimethoxyphenylboronic acid under Pd(PPh₃)₄ catalysis (K₂CO₃, dioxane/H₂O, 105°C) can introduce aryl groups .
- Purity control : Post-synthesis purification via column chromatography (DCM/EA gradients) and recrystallization yields >95% purity, as confirmed by HPLC .
How can the dihydro-pyrrolopyridine structure be confirmed experimentally?
- X-ray diffraction : High-resolution single-crystal X-ray analysis at 100 K resolves the 2,3-dihydro conformation and confirms the positions of the chloro and dimethyl substituents. Topological analysis of electron density (e.g., bond critical points) validates covalent bonding patterns .
- NMR spectroscopy : H NMR signals for the dihydro ring protons (e.g., δ 3.1–3.5 ppm for CH₂ groups) and C NMR for quaternary carbons (e.g., C-3 dimethylation at δ 25–30 ppm) are diagnostic .
- HRMS : Exact mass matching (e.g., [M+H]⁺ calculated for C₉H₁₂ClN₂: 195.0689) confirms molecular integrity .
Advanced Research Questions
What strategies optimize regioselectivity in functionalizing the pyrrolopyridine core?
- Directed metallation : Use of directing groups (e.g., Boc-protected amines) enables selective halogenation at the 6-position. For example, LDA-mediated lithiation followed by quenching with ClP(O)(OEt)₂ achieves >80% regioselectivity .
- Computational guidance : DFT calculations (BLYP/6-311++G**) predict reactive sites by analyzing Fukui indices for electrophilic attack. The 6-position exhibits higher electrophilicity due to conjugation with the pyridine nitrogen .
- Controlled cross-coupling : Pd-catalyzed reactions with sterically hindered boronic acids (e.g., 2,6-dimethylphenyl) minimize off-target coupling .
How do intermolecular interactions influence crystallographic packing and stability?
- Hydrogen bonding : N–H⋯N and C–H⋯Cl interactions dominate packing, as observed in X-ray studies of related chloro-pyrrolopyridines. These interactions stabilize the lattice, with bond lengths of 2.8–3.1 Å and angles >150° .
- Van der Waals forces : The dimethyl group enhances hydrophobic packing, reducing solubility in polar solvents (e.g., logP ~2.5) .
What contradictions exist in reported synthetic yields, and how can they be resolved?
- Discrepancies in chlorination : Yields for NIS-mediated chlorination vary (29–70%) due to competing side reactions (e.g., overhalogenation). Optimizing stoichiometry (1.2 eq. NIS) and reaction time (30 min) minimizes byproducts .
- Purification challenges : Column chromatography sometimes fails to separate diastereomers. Switching to preparative HPLC (C18 column, acetonitrile/water gradient) improves resolution .
Methodological Challenges and Solutions
How to address low reactivity in cross-coupling reactions at the 5-position?
- Pre-activation : Converting the chloro group to a more reactive leaving group (e.g., triflate) using Tf₂O/pyridine enhances Pd-catalyzed coupling efficiency .
- Microwave-assisted synthesis : Heating reactions to 150°C under microwave irradiation reduces reaction time from 24 h to 2 h, achieving >90% conversion .
What analytical methods validate metabolic stability in pharmacological studies?
- In vitro assays : Incubate the compound with liver microsomes (human/rat) and monitor degradation via LC-MS/MS. Half-life (t₁/₂) >60 min suggests favorable stability .
- CYP450 inhibition screening : Use fluorometric assays to assess inhibition of major isoforms (e.g., CYP3A4, CYP2D6). IC₅₀ values >10 µM indicate low risk of drug-drug interactions .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
